molecular formula C8H8ClNO3 B2966070 5-Chloro-3-(methoxymethyl)picolinic acid CAS No. 1386986-57-7

5-Chloro-3-(methoxymethyl)picolinic acid

Cat. No.: B2966070
CAS No.: 1386986-57-7
M. Wt: 201.61
InChI Key: HFWOJXWCRPOANO-UHFFFAOYSA-N
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Description

5-Chloro-3-(methoxymethyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(methoxymethyl)picolinic acid typically involves the chlorination of 3-(methoxymethyl)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5-position of the picolinic acid ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(methoxymethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorinated ring can be reduced under specific conditions to yield dechlorinated derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-3-(formylmethyl)picolinic acid or 5-chloro-3-(carboxymethyl)picolinic acid.

    Reduction: Formation of 3-(methoxymethyl)picolinic acid.

    Substitution: Formation of 5-amino-3-(methoxymethyl)picolinic acid or 5-thio-3-(methoxymethyl)picolinic acid.

Scientific Research Applications

5-Chloro-3-(methoxymethyl)picolinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A parent compound with similar structural features but lacking the chloro and methoxymethyl groups.

    3-Methylpicolinic acid: Similar structure but with a methyl group instead of a methoxymethyl group.

    5-Chloropicolinic acid: Similar structure but without the methoxymethyl group.

Uniqueness

5-Chloro-3-(methoxymethyl)picolinic acid is unique due to the presence of both the chloro and methoxymethyl groups, which confer distinct reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

5-chloro-3-(methoxymethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWOJXWCRPOANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CC(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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